5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
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Overview
Description
5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
- 2-{[4-(Dimethylamino)phenyl]methylidene}propanedinitrile
- 4-[4-(Dimethylamino)phenyl]-1,1-dicyanobuta-1,3-diene
Uniqueness
5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is unique due to its combination of a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H19N3O2S/c1-18(2)13-5-3-12(4-6-13)11-14-15(20)17-16(22-14)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
UKGZFYRVZKIRSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
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